molecular formula C14H30O2S B11956677 2-(Dodecylsulfinyl)ethanol CAS No. 20413-40-5

2-(Dodecylsulfinyl)ethanol

Cat. No.: B11956677
CAS No.: 20413-40-5
M. Wt: 262.45 g/mol
InChI Key: MFWFLYVQFMEYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dodecylsulfinyl)ethanol is an organic compound with the chemical formula C14H30O2S and a molecular weight of 262.45 g/mol . It is also known by its systematic name, Ethanol, 2-(dodecylsulfinyl)- . This compound is characterized by the presence of a sulfinyl group attached to a dodecyl chain and an ethanol moiety. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecylsulfinyl)ethanol typically involves the oxidation of dodecyl sulfide to dodecyl sulfoxide, followed by the reaction with ethylene oxide to introduce the ethanol moiety . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids for the oxidation step, and the reaction with ethylene oxide is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced oxidation techniques can further enhance the production process, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Dodecylsulfinyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Dodecylsulfinyl)ethanol is primarily related to its surfactant properties. The compound can reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs . Additionally, the sulfinyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dodecylsulfinyl)ethanol is unique due to the presence of both a sulfinyl group and an ethanol moiety. This combination imparts distinct surfactant properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective .

Properties

CAS No.

20413-40-5

Molecular Formula

C14H30O2S

Molecular Weight

262.45 g/mol

IUPAC Name

2-dodecylsulfinylethanol

InChI

InChI=1S/C14H30O2S/c1-2-3-4-5-6-7-8-9-10-11-13-17(16)14-12-15/h15H,2-14H2,1H3

InChI Key

MFWFLYVQFMEYJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.